Acetamide, N-[3-(4-piperidinyl)phenyl]-
Overview
Description
“Acetamide, N-[3-(4-piperidinyl)phenyl]-” is an organic compound. It is a derivative of acetic acid and is the simplest amide . It is also known as “N-(4-Piperidinyl)acetamide” and has the empirical formula C7H14N2O . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “Acetamide, N-[3-(4-piperidinyl)phenyl]-” is represented by the SMILES stringCC(=O)NC1CCNCC1
. The InChI code for the compound is 1S/C7H14N2O/c1-6(10)9-7-2-4-8-5-3-7/h7-8H,2-5H2,1H3,(H,9,10)
. Physical and Chemical Properties Analysis
“Acetamide, N-[3-(4-piperidinyl)phenyl]-” is a solid substance . The molecular weight of the compound is 142.20 g/mol . The compound’s InChI key isYLWUSMHZABTZGP-UHFFFAOYSA-N
.
Scientific Research Applications
Anxiolytic Applications
- N-Phenyl-2-[1-[3-(2-pyridinylethynyl)benzoyl]-4-piperidine]acetamide and related derivatives have shown potential as novel anxiolytics. They demonstrated oral activity in animal models predictive of clinical efficacy for treating anxiety, and modest affinity was observed for neurokinin NK-1 and 2 receptors, which play a role in mood and emotion regulation (Kordik et al., 2006).
DNA and Protein Binding
- New derivatives of N-(4-hydroxy-3-(piperidin-1-yl(phenyl)methyl)phenyl) acetamide were synthesized and their interactions with calf thymus DNA and bovine serum albumin (BSA) were studied. The results suggest that these compounds interact with DNA via intercalation and bind strongly with BSA, indicating potential biomedical applications (Raj, 2020).
Anti-inflammatory Properties
- N-(2-hydroxy phenyl) acetamide, a derivative, has been studied for its anti-arthritic and anti-inflammatory activity. It showed promising results in reducing inflammation-related cytokines and reactive oxygen species in a rat model of arthritis (Jawed et al., 2010).
Antibacterial Activity
- Acetamide derivatives with azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials. These derivatives demonstrated moderate inhibitory activity against various bacterial strains, with certain compounds showing potent activity (Iqbal et al., 2017).
Enzyme Inhibition
- N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and evaluated for their inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These compounds displayed promising activity, indicating potential for therapeutic use (Khalid et al., 2014).
Safety and Hazards
“Acetamide, N-[3-(4-piperidinyl)phenyl]-” is classified as a combustible substance . It generates toxic gases or vapors when heated . Exposure to this compound may cause irritation to the mucous membranes, skin, and eyes . It can also cause corneal damage . In the event of fire, self-contained breathing apparatus should be worn .
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like dihydrofolate reductase (dhfr) .
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been known to affect pathways involving enzymes like dhfr . The downstream effects of these interactions could potentially lead to changes in cellular processes, but more research is needed to confirm this.
Pharmacokinetics
Similar compounds are generally well absorbed and distributed in the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Similar compounds have been known to inhibit the activity of their target enzymes, leading to changes in cellular processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .
Properties
IUPAC Name |
N-(3-piperidin-4-ylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10(16)15-13-4-2-3-12(9-13)11-5-7-14-8-6-11/h2-4,9,11,14H,5-8H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIHJBHFVGHXKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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